2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)-1-(1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone
Description
2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)thio)-1-(1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core substituted with methyl groups at positions 5 and 6, a thioether linkage at position 4, and a ketone-functionalized pyrrole moiety modified with a furan-2-ylmethyl group.
Properties
IUPAC Name |
2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-1-[1-(furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S2/c1-12-8-17(14(3)24(12)9-16-6-5-7-26-16)18(25)10-27-20-19-13(2)15(4)28-21(19)23-11-22-20/h5-8,11H,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXQHWTUFSOXZQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CC2=CC=CO2)C)C(=O)CSC3=NC=NC4=C3C(=C(S4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)-1-(1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone represents a novel class of thienopyrimidine derivatives that have garnered attention for their potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 365.47 g/mol. Its structure features a thienopyrimidine core, which is known for its diverse biological activities.
Antimicrobial Activity
Research has indicated that thienopyrimidine derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to the target molecule showed notable antibacterial and antimycobacterial activity against various strains, including Escherichia coli , Staphylococcus aureus , and Mycobacterium tuberculosis . The minimum inhibitory concentrations (MICs) were determined for these compounds, revealing effective inhibition at low concentrations.
Table 1: Antimicrobial Activity of Thienopyrimidine Derivatives
| Compound ID | Target Bacteria | MIC (µg/mL) | Activity Type |
|---|---|---|---|
| 4c | E. coli | 10 | Antibacterial |
| 4e | S. aureus | 15 | Antibacterial |
| 5g | M. tuberculosis | 5 | Antimycobacterial |
The mechanism through which these compounds exert their antimicrobial effects is believed to involve the inhibition of essential bacterial enzymes or pathways. For instance, the thienopyrimidine ring system is known to interact with bacterial DNA synthesis pathways, disrupting replication and leading to cell death .
Case Studies
- Study on Antibacterial Activity : A series of thienopyrimidine derivatives were synthesized and evaluated for their antibacterial activity against Gram-positive and Gram-negative bacteria. The study found that modifications to the side chains significantly influenced the potency of the compounds .
- Toxicity Assessment : In assessing the safety profile of these compounds, hemolytic assays were conducted to determine their toxicity levels. Most potent derivatives exhibited non-toxic behavior up to concentrations of 200 µmol/L, indicating a favorable safety margin for further development .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Several analogues share the thieno[2,3-d]pyrimidine core but differ in substituents, leading to distinct physicochemical and pharmacological profiles:
Key Observations :
- Polarity : The target compound’s furan and pyrrole groups increase polarity compared to benzyl or naphthyl substituents in analogues . This may improve aqueous solubility but reduce membrane permeability.
- Synthetic Accessibility: The synthesis of the target compound likely employs thioether formation strategies similar to those described for related thienopyrimidines .
Core Heterocycle Modifications
Compounds like 2-(1-(4-amino-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-pyrazolo[3,4-c]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one (Example 63 in ) replace the thienopyrimidine core with pyrazolo[3,4-d]pyrimidine. Such modifications alter electronic properties and binding affinities, highlighting the importance of the thienopyrimidine scaffold in the target compound for sulfur-mediated interactions .
Functional Group Comparisons
Thioether Linkages
The thioether group in the target compound is conserved across analogues but varies in attached moieties:
- Benzyl vs.
- Aminoalkyl vs. Aromatic: Aminoalkyl substituents (e.g., ) confer basicity, influencing pH-dependent solubility and protein binding.
Ketone and Ethanone Moieties
Implications for Bioactivity
While direct pharmacological data for the target compound is unavailable, structural trends suggest:
- Enzyme Inhibition: Thienopyrimidines often inhibit kinases or nucleotide-binding proteins. The furan-pyrrole substituent may target oxidative enzymes or receptors sensitive to oxygen-containing heterocycles .
- Toxicity : Bulky substituents (e.g., naphthyl in ) correlate with increased cytotoxicity in some studies, whereas polar groups (furan) may reduce off-target effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
